3,4-Dibromo-5-methylbenzoic acid
Description
Significance as a Versatile Aromatic Building Block
The potential for 3,4-Dibromo-5-methylbenzoic acid to serve as a versatile aromatic building block is inherent in its structure. The presence of three distinct functional points—a carboxylic acid group and two bromine atoms at specific positions—theoretically allows for a range of chemical modifications. The carboxylic acid can undergo esterification, amidation, or reduction, while the bromine atoms are amenable to various cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions could, in principle, be used to construct more complex molecular architectures. However, specific examples of such applications in the synthesis of targeted molecules are not prominently featured in published research.
Role in Synthetic Organic Chemistry
While the compound is commercially available for research purposes, its specific roles in synthetic organic chemistry are not well-documented in peer-reviewed literature. A potential synthetic route to obtain this compound involves the hydrolysis of its corresponding benzyl (B1604629) ester, Benzyl 3,4-dibromo-5-methylbenzoate. vulcanchem.com This suggests its role as a product of a deprotection step rather than a widely used starting material for complex syntheses. The development of novel synthetic methodologies or the construction of libraries of compounds for screening purposes could potentially involve this molecule, but such studies are not readily found.
Potential for Advanced Materials Science
The incorporation of halogen atoms, particularly bromine, into organic molecules can influence their electronic and photophysical properties, as well as their intermolecular interactions. This makes halogenated compounds potential candidates for applications in materials science, including the development of organic semiconductors, liquid crystals, or flame-retardant materials. The benzyl ester of this compound has been noted for its potential in materials science applications. vulcanchem.com By extension, the acid itself could be a precursor for polymers or other materials where its specific substitution pattern might impart desirable properties. However, concrete studies detailing the synthesis and characterization of materials derived from this compound are currently lacking in the public domain.
Context within the Class of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives form a broad and significant class of compounds in chemical research. They are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position and nature of the halogen substituents can profoundly affect the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the biological activity of the resulting molecules. While numerous studies exist for various bromo- and dibromo-benzoic acid isomers, this compound remains one of the less-explored members of this family. Its specific substitution pattern distinguishes it from more commonly studied isomers like 3,5-dibromobenzoic acid or 3,5-dibromo-4-methylbenzoic acid, suggesting that its properties and potential applications could also be distinct, meriting future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRJUIVLTQLJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dibromo 5 Methylbenzoic Acid
Retrosynthetic Analysis and Precursor Selection
A retrosynthetic analysis of 3,4-Dibromo-5-methylbenzoic acid suggests several potential synthetic pathways. The primary disconnections involve the carbon-bromine bonds and the carboxylic acid group. A logical approach is to consider commercially available or readily synthesizable precursors that can be selectively functionalized.
One promising strategy begins with the disconnection of the carboxylic acid group, leading back to 3,4-dibromo-5-methyltoluene. This precursor could then be synthesized by the regioselective bromination of a suitable toluene (B28343) derivative. A key consideration in this approach is the directing effect of the methyl group and any other substituents present on the aromatic ring during the bromination steps. rsc.org
An alternative retrosynthetic approach involves the disconnection of the bromine atoms. This would lead back to 5-methylbenzoic acid as a potential starting material. The challenge then lies in the regioselective introduction of two bromine atoms at the 3 and 4 positions, a process that is heavily influenced by the electronic nature of the existing methyl and carboxyl groups.
Direct Halogenation Strategies
The direct bromination of an aromatic ring is a fundamental transformation in organic synthesis. The success of this strategy for preparing this compound hinges on controlling the regioselectivity of the reaction.
Regioselective Bromination Techniques
The methyl group of a toluene derivative is an ortho-, para-director, while a carboxylic acid group is a meta-director. When both are present, their combined influence on the regioselectivity of electrophilic aromatic substitution can be complex.
For instance, the bromination of 2-methylbenzoic acid in the presence of concentrated sulfuric acid and elemental bromine yields a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. chemicalbook.com This illustrates the challenge of achieving specific substitution patterns. Electrochemical methods have also been explored for the regioselective bromination of alkyl aromatic compounds. google.com The choice of solvent can also play a crucial role in directing the regioselectivity of bromination. wur.nl
Catalytic Approaches in Bromination
Modern synthetic methods often employ catalysts to enhance selectivity and reaction efficiency. Palladium-catalyzed C-H bromination has emerged as a powerful tool for the functionalization of aromatic compounds. chemicalbook.comgoogle.comdoubtnut.com These methods can offer different regioselectivity compared to traditional electrophilic substitution. For example, Pd(II)-catalyzed meta-C-H bromination of benzoic acid derivatives has been reported, which could potentially be adapted for the synthesis of the target molecule. chemicalbook.comgoogle.com Silver(I)-mediated regioselective bromination of arylboronic acids also presents a viable, though indirect, catalytic strategy. nih.gov
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
A common and effective strategy for the synthesis of benzoic acids is the oxidation of a benzylic methyl group. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). chemicalbook.comscbt.comnih.govsynquestlabs.comchemicalbook.comorgsyn.orgchemicalbook.com
Therefore, a plausible route to this compound involves the initial synthesis of 3,4-dibromo-5-methyltoluene, followed by its oxidation. The synthesis of 3,5-dibromotoluene, an isomer of the required precursor, has been documented starting from 2,6-dibromo-4-methylaniline (B181599) via a diazotization reaction followed by reduction. doubtnut.com A similar multi-step sequence could potentially be devised to obtain the desired 3,4-dibromo-5-methyltoluene.
Another method for introducing a carboxylic acid group is through the carbonation of a Grignard reagent. This would involve the formation of an arylmagnesium bromide from a corresponding dibromomethylbenzene, followed by reaction with carbon dioxide. scbt.com
Stereochemical Considerations in Synthesis
The target molecule, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. The planar nature of the benzene (B151609) ring and the free rotation around the single bonds connecting the substituents mean that no stereoisomers are possible.
Alternative Synthetic Routes and Pathway Exploration
Beyond the primary routes discussed, other synthetic strategies could be considered. One such alternative is decarboxylative bromination. This method involves the conversion of a carboxylic acid to an aryl bromide. nih.gov While this would not be a direct route to the final product, it could be employed in a multi-step synthesis to introduce one of the bromine atoms.
Another potential, though less common, approach could involve the use of a Sandmeyer-type reaction. This would necessitate starting with a suitably substituted aniline, which would then be diazotized and treated with a copper(I) bromide source to install a bromine atom.
The synthesis of related brominated benzoic acids, such as 2-bromo-3-methylbenzoic acid from p-nitrotoluene, highlights the multi-step sequences that are often necessary to achieve specific substitution patterns. Similarly, the synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid involves the bromination of a methoxy-substituted benzoic acid ester. These examples provide valuable insights into the potential synthetic pathways that could be adapted for the synthesis of this compound.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by carefully selecting reagents, solvents, and reaction conditions.
Alternative Brominating Agents: Traditionally, elemental bromine (Br₂) is used for electrophilic aromatic bromination. However, Br₂ is a volatile, corrosive, and highly toxic liquid, posing significant handling risks. wku.edu A greener alternative is N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle. wku.edu While NBS has a lower atom economy compared to Br₂, as only one bromine atom per molecule is utilized, the reduction in hazard and the use of less harsh reaction conditions often make it a preferable choice in a laboratory setting. wku.edu
Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Halogenated solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (DCM), which have been traditionally used in bromination reactions, are toxic and environmentally persistent. researchgate.netbldpharm.com Green chemistry encourages the use of safer alternatives. For bromination reactions, acetic acid is a common and relatively greener solvent. bldpharm.com More sustainable options could include ionic liquids or deep eutectic solvents, which are non-volatile and can often be recycled. researchgate.net Recent research has also explored the use of water as a solvent for certain bromination reactions, which would be an ideal green solvent. researchgate.net
Catalysis: The use of catalysts can improve reaction efficiency, reduce the need for stoichiometric reagents, and enable milder reaction conditions. For electrophilic bromination, Lewis acids like iron(III) bromide (FeBr₃) are often used as catalysts. youtube.com While effective, these catalysts can be difficult to separate from the reaction mixture and may generate acidic waste streams. The development of heterogeneous catalysts, which can be easily recovered and reused, is a key area of green chemistry research.
The following table provides a comparative overview of traditional versus greener approaches for the proposed synthesis of this compound.
| Parameter | Traditional Approach | Greener Approach |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) | Acetic Acid, Water, or Ionic Liquids |
| Catalyst | Stoichiometric Lewis Acids (e.g., FeBr₃) | Recyclable Heterogeneous Catalysts |
| Energy Input | High Temperatures | Lower Temperatures, Photochemical Activation |
Process Optimization and Scale-Up Investigations
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be investigated for successful scale-up.
Reaction Parameters: The key parameters that influence the yield and purity of the product include temperature, reaction time, and the concentration of reactants. These would need to be systematically studied to find the optimal conditions. For instance, bromination reactions are often exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. researchgate.net The use of continuous flow reactors can be particularly advantageous for scale-up as they offer superior heat and mass transfer compared to batch reactors, leading to better control over the reaction and improved safety. researchgate.net
Work-up and Purification: The isolation and purification of the final product are critical steps in any synthesis. On a larger scale, methods like column chromatography, which are common in the lab, are often not practical. Therefore, developing a process where the product can be isolated by precipitation and filtration, followed by recrystallization, would be a major focus of process optimization. The choice of solvent for recrystallization would also need to be optimized for both yield and purity.
Safety Considerations: The scale-up of any chemical process must prioritize safety. For the bromination of 3-bromo-5-methylbenzoic acid, a thorough risk assessment would be necessary. This would include studying the thermal stability of the reactants and products and identifying any potential for hazardous side reactions. The use of inherently safer reagents and conditions, as outlined in the green chemistry section, would be a key aspect of a safe and scalable process.
The following table summarizes key parameters that would be investigated during the process optimization and scale-up of the synthesis of this compound.
| Parameter | Focus of Investigation | Impact on Scale-Up |
|---|---|---|
| Temperature | Optimizing for reaction rate and selectivity while ensuring thermal safety. | Crucial for preventing runaway reactions and byproduct formation. |
| Reactant Concentration | Maximizing throughput without compromising reaction performance or safety. | Affects reaction kinetics, heat generation, and solvent usage. |
| Reaction Time | Minimizing batch time to increase productivity. | Directly impacts the overall efficiency and cost of the process. |
| Mixing | Ensuring homogeneity to achieve consistent reaction outcomes. | Critical for heat and mass transfer, especially in heterogeneous systems. |
| Purification Method | Developing a scalable and efficient purification strategy (e.g., crystallization). | Impacts product quality, yield, and waste generation. |
Chemical Reactivity and Derivatization of 3,4 Dibromo 5 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to form a variety of derivatives.
Esterification Reactions and Ester Derivatives
The conversion of 3,4-Dibromo-5-methylbenzoic acid into its corresponding esters is a fundamental transformation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using a catalyst like sulfuric acid) or by first converting the acid to a more reactive intermediate. While specific peer-reviewed studies detailing the esterification of this compound are not prevalent, the existence of its ester derivatives is documented in chemical supplier databases, confirming that these reactions are feasible. For instance, both the methyl and benzyl (B1604629) esters of the compound are known. vulcanchem.com
The general reaction for esterification can be represented as:

Table 1: Known Ester Derivatives of this compound This table includes esters of this compound that have been identified in chemical databases.
| Ester Derivative Name | Alcohol Reactant | CAS Number | Molecular Formula |
|---|---|---|---|
| Methyl 3,4-dibromo-5-methylbenzoate | Methanol | 1160574-54-8 | C₉H₈Br₂O₂ |
| Benzyl 3,4-dibromo-5-methylbenzoate | Benzyl alcohol | 2364584-79-0 | C₁₅H₁₂Br₂O₂ |
Amidation and Peptide Coupling Analogues
The carboxylic acid moiety of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Although specific examples of amidation with this compound are not detailed in readily accessible literature, its structure is fully compatible with standard amidation and peptide coupling protocols. The resulting N-substituted-3,4-dibromo-5-methylbenzamides could serve as valuable intermediates in medicinal chemistry and materials science.
Table 2: Hypothetical Amide Derivatives from this compound This table illustrates potential amide products based on standard amidation reactions.
| Amine Reactant | Potential Product Name | Potential Molecular Formula |
|---|---|---|
| Aniline | N-phenyl-3,4-dibromo-5-methylbenzamide | C₁₄H₁₁Br₂NO |
| Benzylamine | N-benzyl-3,4-dibromo-5-methylbenzamide | C₁₅H₁₃Br₂NO |
| Morpholine | (3,4-Dibromo-5-methylphenyl)(morpholino)methanone | C₁₂H₁₃Br₂NO₂ |
Acyl Halide Formation and Subsequent Reactivity
For enhanced reactivity in acylation reactions, this compound can be converted to its corresponding acyl halide, most commonly the acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4-Dibromo-5-methylbenzoyl halide is a highly reactive intermediate.
Acyl halides are not typically isolated and are used in situ for the synthesis of esters, amides, and other acyl derivatives under milder conditions than those required for the parent carboxylic acid. For example, reaction with an alcohol yields an ester, and reaction with an amine yields an amide, often with very high efficiency.
Table 3: Expected Reactivity of 3,4-Dibromo-5-methylbenzoyl Chloride This table shows the expected products from reactions of the hypothetical 3,4-Dibromo-5-methylbenzoyl chloride intermediate.
| Reactant | Product Class | Expected Product Name |
|---|---|---|
| Thionyl chloride (SOCl₂) | Acyl Chloride | 3,4-Dibromo-5-methylbenzoyl chloride |
| Ethanol | Ester | Ethyl 3,4-dibromo-5-methylbenzoate |
| Ammonia | Amide | 3,4-Dibromo-5-methylbenzamide |
Transformations at the Aryl Bromide Positions
The two bromine atoms on the aromatic ring provide handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The aryl bromide functionalities of this compound are prime candidates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling : This reaction would involve the coupling of this compound (or its ester) with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl, heteroaryl, or alkyl groups at the positions of the bromine atoms.
Heck Reaction : The Heck reaction would couple the aryl bromide positions with an alkene, catalyzed by palladium. This reaction forms a new carbon-carbon bond and introduces a vinyl group, which can be further functionalized.
Sonogashira Coupling : This reaction couples the aryl bromides with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. This is a highly effective method for synthesizing arylalkynes.
The presence of two bromine atoms allows for the potential of mono- or di-substitution, which could be controlled by reaction stoichiometry and conditions. The electronic and steric environment of the two bromine atoms may lead to differences in reactivity, potentially allowing for selective functionalization.
Table 4: Potential Cross-Coupling Products from this compound Derivatives This table illustrates hypothetical products from standard cross-coupling reactions. Reactions would typically be performed on the ester to avoid complications with the acidic proton of the carboxylic acid.
| Reaction Type | Coupling Partner | Potential Product Structure (Monosubstituted) |
|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | A phenyl group replaces one bromine atom. |
| Heck | Styrene | A styryl group replaces one bromine atom. |
| Sonogashira | Phenylacetylene | A phenylethynyl group replaces one bromine atom. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.
The substituents on this compound (a methyl group and a carboxylic acid/carboxylate group) are not strongly activating for SNAr. The methyl group is electron-donating, and the carboxylate group (under basic conditions) is also electron-donating, which deactivates the ring for this type of substitution. Therefore, SNAr reactions on this substrate are expected to be very difficult and would likely require harsh conditions or specialized catalytic systems, such as copper-catalyzed processes (e.g., Ullmann condensation).
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful transformation for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In the case of this compound, the presence of two bromine atoms raises the question of regioselectivity. The exchange reaction, typically carried out with organolithium reagents like n-butyllithium or tert-butyllithium, is a kinetically controlled process. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
For di-brominated aromatic compounds, the position of the metal-halogen exchange is influenced by both electronic and steric factors, as well as the presence of directing groups. In analogous 3-substituted-1,2-dibromoarenes, regioselective halogen/metal exchange has been demonstrated. nih.govresearchgate.net The resulting organometallic species are often trapped with an electrophile, such as carbon dioxide, to form the corresponding benzoic acid, which aids in analysis. nih.govresearchgate.net For this compound, the carboxylate group, especially when deprotonated, can direct the lithiation to the ortho position (C4-Br). However, the methyl group at C5 provides some steric hindrance. The relative reactivity of the C3-Br versus the C4-Br bond would depend critically on the reaction conditions, including the specific organolithium reagent used and the temperature.
Table 1: Potential Regioselective Metal-Halogen Exchange Reactions
| Reagent | Expected Major Product after Quench with E⁺ | Rationale |
|---|---|---|
| 1. n-BuLi, THF, -78 °C2. E⁺ | 3-Bromo-4-E-5-methylbenzoic acid | The carboxylate can act as a directing group, favoring lithiation at the ortho C4 position. |
Reactivity of the Methyl Group
The methyl group attached to the benzene (B151609) ring is a benzylic position, making it a site for various functionalization reactions.
Benzylic Functionalization (e.g., Oxidation, Halogenation)
The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and can be selectively functionalized. Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform this compound into 3,4-dibromobenzene-1,2,5-tricarboxylic acid.
Benzylic halogenation, typically with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN), would yield 3,4-dibromo-5-(bromomethyl)benzoic acid. This product is a valuable intermediate, as the benzylic bromide is a reactive electrophile for nucleophilic substitution reactions. khanacademy.org
Another method for benzylic functionalization involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can activate the benzylic C-H bond to form an intermediate that can be trapped with various nucleophiles. rsc.org
Radical Reactions at the Methyl Substituent
The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical. Aside from halogenation with NBS, other radical-mediated C-H functionalizations are possible. For instance, catalyst-controlled C-H functionalization using donor/acceptor carbenes, often catalyzed by dirhodium complexes, has emerged as a powerful method for site-selective C-H insertion. nih.gov While direct examples on this compound are not prevalent, studies on similar substrates like p-cymene (B1678584) show that the selectivity for primary versus tertiary benzylic sites can be controlled by the catalyst and the nature of the carbene. nih.gov Such a reaction could potentially install a variety of functional groups at the methyl position.
Multi-functionalization Strategies and Orthogonal Protecting Group Chemistry
The synthesis of complex derivatives from this compound requires precise control over the reactivity of its multiple functional sites. This is where orthogonal protecting group strategies become essential. uchicago.eduwikipedia.org An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. uchicago.edunih.gov
For this compound, a synthetic strategy could involve:
Protection of the Carboxylic Acid: The carboxylic acid can be converted into an ester, such as a methyl or benzyl ester. A benzyl ester (Bn) is particularly useful as it can be removed by hydrogenolysis, a condition that would not affect many other protecting groups or the aryl bromides. wikipedia.orglibretexts.org
Selective Functionalization of the Bromine Atoms: One bromine could be selectively reacted via a metal-halogen exchange or a Suzuki coupling, while the other remains intact.
Functionalization of the Methyl Group: The methyl group could be halogenated or oxidized.
Deprotection: The protecting group on the carboxylic acid can then be removed to reveal the final product.
For example, to selectively functionalize the C3 position, one could first protect the carboxylic acid as a benzyl ester. Then, perform a regioselective metal-halogen exchange at the less-hindered C3 position, trap with an electrophile, and finally deprotect the carboxylic acid via hydrogenolysis.
Table 2: Example of Orthogonal Strategy
| Step | Reaction | Protecting Group | Rationale |
|---|---|---|---|
| 1 | Benzyl bromide, base | Benzyl (Bn) ester | Protects the carboxylic acid; removable by hydrogenolysis. wikipedia.org |
| 2 | t-BuLi, then Electrophile (E¹) | - | Functionalizes the C3 position. |
| 3 | Pd catalyst, boronic acid (R-B(OH)₂) | - | Functionalizes the C4 position via Suzuki coupling. |
Chemo-, Regio-, and Stereoselective Functionalization Studies
Achieving high selectivity is a central challenge in the functionalization of polyfunctional molecules like this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, a Suzuki or Stille coupling using a palladium catalyst would selectively react at one of the C-Br bonds without affecting the carboxylic acid or the methyl group.
Regioselectivity: As discussed in the context of metal-halogen exchange, regioselectivity involves controlling which of the two bromine atoms reacts. nih.govresearchgate.net The choice of reagents and reaction conditions is paramount. For example, the use of bulky organolithium reagents can favor reaction at the less sterically hindered position. wikipedia.org
Stereoselectivity: While the parent molecule is achiral, stereocenters can be introduced during derivatization. For example, if the methyl group is functionalized to an ethyl group and then a reaction creates a chiral center at the benzylic position, controlling the stereochemical outcome would be crucial. Recent advances in stereoselective C-H functionalization, often using chiral catalysts, allow for the enantioselective introduction of new functional groups. nih.gov Furthermore, polar radical crossover reactions of organoboron species have been shown to be highly diastereoselective for functionalizing ring systems, a strategy that could potentially be adapted. chemrxiv.orgnih.gov
Detailed studies on this compound itself are limited in publicly accessible literature, but the principles of selective functionalization derived from analogous systems provide a robust framework for predicting its chemical behavior and designing synthetic routes to novel derivatives.
Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 5 Methylbenzoic Acid and Its Derivatives
Solid-State Structural Analysis
The solid-state structure of a molecule dictates many of its physical properties. X-ray crystallography is the definitive method for determining this structure, revealing bond lengths, angles, and the intricate network of intermolecular interactions that form the crystalline lattice.
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure. While a crystal structure for 3,4-Dibromo-5-methylbenzoic acid is not found in the surveyed literature, a comprehensive study on the closely related derivative, Methyl 3,5-dibromo-4-methylbenzoate , offers significant insights. nih.gov
The analysis of Methyl 3,5-dibromo-4-methylbenzoate revealed that it crystallizes in the orthorhombic system. The molecule is nearly flat, with a minor angle of 7.1(2)° between the benzene (B151609) ring and the carboxylate group. nih.gov This planarity is a common feature in such aromatic systems. The bond distances and angles within the molecule are within normal ranges, comparable to similar structures. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 3.9716 (2) |
| b (Å) | 14.2359 (7) |
| c (Å) | 17.2893 (8) |
| Volume (ų) | 977.52 (8) |
| Z | 4 |
| Temperature (K) | 89 |
Data sourced from Acta Crystallographica Section E. nih.gov
The way molecules arrange themselves in a crystal is governed by a variety of intermolecular forces. In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate , these interactions are key to the formation of its layered assembly. nih.gov
Hydrogen Bonding : Although the classic strong hydrogen bond donor (the carboxylic acid proton) is esterified in this derivative, weaker C—H···O hydrogen bonds are present. These interactions involve the carboxylate methyl group and link molecules together. nih.gov
Halogen Bonding : A notable feature is the presence of weak intermolecular O···Br contacts, measured at 3.095 (2) Å. nih.gov This type of interaction, where a halogen atom acts as an electrophilic species (a "halogen bond"), is a significant directional force in the crystal packing of many halogenated compounds. Weak C—H···Br hydrogen bonds also contribute to linking adjacent molecules into layers. nih.gov
In related brominated benzoic acids, such as 2,6-Dibromo-3,4,5-trimethoxybenzoic acid , the carboxylic acid group plays a more direct role. Its structure reveals a chain-like arrangement (a catemeric motif) driven by strong hydrogen bonds between the carboxylic acid of one molecule and the carbonyl oxygen of a neighbor. iucr.orgnih.gov This demonstrates the powerful influence of the carboxylic acid group in directing crystal packing, a feature that would be expected in this compound.
Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species, are important phenomena in crystal engineering.
Studies on related benzoic acids illustrate these concepts well. For instance, 3,5-Dinitrobenzoic acid has been shown to form numerous multicomponent solvate crystals (cocrystal solvates) with acetamide (B32628) in various solvents. nih.gov These studies show that the solvent can be incorporated into the crystal lattice, sometimes forming channels, and that the packing is often directed by robust hydrogen bonding patterns like amide-amide dimers. nih.gov Similarly, different crystalline forms, including solvates, have been observed for other substituted benzoic acids, highlighting that this compound could potentially exhibit polymorphism or form cocrystals depending on the crystallization conditions and the presence of suitable co-formers. iucr.orgnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution and, with specialized techniques, in the solid state.
While specific multi-dimensional NMR studies on this compound are not detailed in the searched literature, the application of these techniques can be described for its structure. A standard ¹H NMR spectrum would be expected to show signals for two aromatic protons, one methyl group, and one carboxylic acid proton. A ¹³C NMR spectrum would show eight distinct carbon signals.
COSY (Correlation Spectroscopy) : This experiment would reveal the scalar coupling between adjacent protons. For this compound, it would show a correlation between the two aromatic protons on the ring, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively assign the proton signals for the methyl group and the two aromatic C-H positions to their corresponding carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of bonding. It can be used to confirm through-space proximities, such as between the methyl protons and the aromatic proton at the C6 position.
Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is complementary to X-ray diffraction. It is particularly valuable for materials that are not fully crystalline or for studying polymorphism.
For this compound, ssNMR could be used to:
Characterize different polymorphic forms, as each polymorph would give a distinct ssNMR spectrum due to differences in crystal packing and intermolecular interactions.
Probe the nature of hydrogen bonding by analyzing the chemical shifts and dynamics of the carboxylic acid proton.
Provide information on the local environment of the bromine and carbon atoms through techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), helping to refine the understanding of the unit cell and intermolecular contacts.
This technique provides a bridge between the detailed structural information from single crystals and the bulk properties of a powdered or amorphous solid.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.
The most prominent features in the FT-IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. The O-H stretch of a carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding between the acid molecules, forming dimers. ucl.ac.uk The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is expected to be a strong, sharp band in the range of 1720-1680 cm⁻¹. researchgate.net Another key vibration is the C-O stretch, which usually appears between 1320 and 1210 cm⁻¹. ucl.ac.uk
The presence of the substituted benzene ring will give rise to several bands. The aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane C-H bending vibrations appearing in the 900-675 cm⁻¹ region, which can sometimes help in determining the substitution pattern. The C-Br stretching vibrations are expected to appear at lower frequencies, typically in the range of 680-515 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Stretch | 2980 - 2870 | Medium |
| Carboxylic Acid C=O | Stretch | 1720 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |
| C-Br | Stretch | 680 - 515 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations and Lattice Modes
Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for the analysis of aqueous samples.
For this compound, the Raman spectrum would also be expected to show characteristic bands for the carboxylic acid and the substituted benzene ring. The C=O stretching vibration, which is strong in the IR spectrum, is also typically observed in the Raman spectrum, though its intensity can vary. ias.ac.in Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp bands in the Raman spectrum, providing a characteristic fingerprint for the compound. ias.ac.in The C-Br stretching vibrations would also be Raman active.
In the solid state, Raman spectroscopy can also probe low-frequency vibrations known as lattice modes, which arise from the collective motions of molecules in the crystal lattice. These modes, typically observed below 200 cm⁻¹, are sensitive to the crystal packing and polymorphism.
Table 3: Expected Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Methyl C-H Stretch | 2980 - 2870 | Medium |
| Carboxylic Acid C=O Stretch | 1700 - 1650 | Medium to Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Br Stretch | 680 - 515 | Strong |
| Lattice Modes (Solid State) | < 200 | Weak to Medium |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.
Fragmentation Pathway Analysis
In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides valuable information about the structure of the molecule. For this compound, the fragmentation pathway can be predicted based on the known fragmentation of benzoic acid and the influence of the substituents. ias.ac.in
The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the exact mass of the molecule. A common fragmentation pathway for benzoic acid involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([M-17]⁺), which is often a very stable and abundant ion. ias.ac.in Another characteristic fragmentation is the loss of a carboxyl group (•COOH) to form a phenyl cation ([M-45]⁺). ias.ac.in
For this compound, similar fragmentation patterns are expected. The initial molecular ion would be [C₈H₆Br₂O₂]⁺. Key fragmentation steps would likely include:
Loss of •OH (17 Da): Formation of the 3,4-dibromo-5-methylbenzoyl cation.
Loss of •COOH (45 Da): Formation of the 3,4-dibromo-5-methylphenyl cation.
Loss of Br• (79 or 81 Da): Loss of a bromine radical from the molecular ion or subsequent fragments.
Loss of CO (28 Da): From the benzoyl-type cations.
The presence of the methyl group might also lead to the loss of a methyl radical (•CH₃) or fragmentation involving the benzylic position.
Table 4: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure |
| [M]⁺ | [C₈H₆Br₂O₂]⁺ |
| [M-OH]⁺ | [C₈H₅Br₂O]⁺ |
| [M-COOH]⁺ | [C₇H₅Br₂]⁺ |
| [M-Br]⁺ | [C₈H₆BrO₂]⁺ |
Isotopic Pattern Verification
A unique feature of molecules containing bromine is their distinct isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic pattern of peaks for any bromine-containing fragment.
For a molecule with two bromine atoms, like this compound, the molecular ion region will exhibit a triplet of peaks:
M: Containing two ⁷⁹Br atoms.
M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.
M+4: Containing two ⁸¹Br atoms.
The relative intensities of these peaks will be approximately in a 1:2:1 ratio. This isotopic signature is a powerful tool for confirming the presence of two bromine atoms in the molecule and its fragments. High-resolution mass spectrometry allows for the precise measurement of the m/z values of these isotopic peaks, further confirming the elemental composition. nih.gov
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
The electronic absorption and emission properties of aromatic carboxylic acids, such as this compound and its derivatives, are intricately linked to their molecular structure. These properties are primarily governed by π → π* and n → π* electronic transitions within the benzene ring and the carboxyl functional group. The substitution pattern on the aromatic ring, including the nature and position of substituents, significantly influences the energy of these transitions, which is reflected in the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra.
The UV-Vis spectrum of benzoic acid in various solvents typically displays two main absorption bands. dergipark.org.tr The first, a high-intensity band often referred to as the B-band (or E2-band), appears around 230 nm and is attributed to an intramolecular charge transfer transition. researchgate.netnih.gov The second, a lower-intensity C-band (or B-band), is observed around 270-280 nm and is considered a shifted benzene band. researchgate.netnih.gov The position and intensity of these bands are sensitive to substituent effects, solvent polarity, and pH. nist.gov
For substituted benzoic acids, electron-withdrawing groups, such as the bromo substituents in this compound, and electron-donating groups, like the methyl group, modulate the electronic distribution within the molecule, thereby altering the absorption characteristics. The two bromine atoms at positions 3 and 4 are expected to exert a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The methyl group at position 5 is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. The interplay of these electronic effects dictates the precise location and intensity of the absorption maxima.
The solvent environment also plays a crucial role in the electronic spectra of benzoic acid derivatives. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands (solvatochromism). Furthermore, the pH of the solution can drastically alter the UV-Vis spectrum by influencing the ionization state of the carboxylic acid group (pKa of benzoic acid is ~4.2) and any other ionizable substituents. sigmaaldrich.com The deprotonated carboxylate form generally exhibits a different absorption profile compared to the protonated carboxylic acid.
Detailed photophysical data, such as fluorescence emission spectra, quantum yields, and fluorescence lifetimes for this compound and its simple derivatives, are scarce in the current scientific literature. Generally, benzoic acid itself is weakly fluorescent. The introduction of heavy atoms like bromine often leads to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. Therefore, significant fluorescence emission from this compound would not be expected.
To provide a more quantitative understanding, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic absorption spectra of this compound. Such computational studies can complement the experimental data from related compounds and provide a deeper understanding of the electronic structure and transitions.
The following table summarizes the typical UV absorption characteristics of benzoic acid and a related dibromo-substituted derivative to provide a comparative context.
| Compound | Solvent | λmax (B-band) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (C-band) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Benzoic Acid | Water (pH 2.5) | 230 | Not specified | 274 | Not specified | |
| Benzoic Acid | Water (pH 8) | 225 | Not specified | 269 | Not specified | |
| 3,5-Dibromo-4-hydroxybenzoic Acid | Not specified | Not specified | Not specified | ~290 (log ε ~3.5) | Not specified | libretexts.org |
Computational and Theoretical Studies of 3,4 Dibromo 5 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations
No published DFT studies were found for 3,4-Dibromo-5-methylbenzoic acid. This type of analysis would typically provide insights into the molecule's fundamental properties.
Optimized Molecular Geometries and Conformational Analysis
Information regarding the optimized bond lengths, bond angles, and dihedral angles resulting from DFT calculations for this compound is not available. Conformational analysis, which would identify the most stable spatial arrangement of the atoms, has not been published.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and kinetic stability, remains uncalculated in the public domain.
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, has not been published.
Prediction and Correlation of Spectroscopic Data
The computational prediction of spectroscopic data provides a powerful tool for interpreting experimental results. However, no such predictions for this compound have been reported.
Vibrational Frequency Calculations and Assignments
Calculated vibrational frequencies and their corresponding assignments to the stretching, bending, and torsional modes of the molecule's functional groups are not available. This information is often used to complement experimental FT-IR and Raman spectroscopy.
NMR Chemical Shift Predictions (e.g., GIAO method)
There are no published predictions of ¹H and ¹³C NMR chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations are valuable for confirming molecular structures determined through NMR spectroscopy.
UV-Vis Absorption Spectra Simulations (e.g., TD-DFT)
Time-dependent density functional theory (TD-DFT) stands as a robust and widely used computational method for simulating the electronic absorption spectra of molecules. nih.govresearchgate.net This approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption wavelengths (λmax), oscillator strengths (f), and major molecular orbital (MO) contributions to the electronic transitions. For this compound, TD-DFT calculations can elucidate the influence of the bromo and methyl substituents on the electronic transitions within the benzoic acid framework.
A typical computational protocol involves an initial geometry optimization of the molecule in its ground state using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.govresearchgate.net Following this, TD-DFT calculations are performed on the optimized geometry to obtain the vertical excitation energies and corresponding oscillator strengths. The inclusion of a solvent model, such as the polarizable continuum model (PCM), is crucial for simulating the spectra in solution and accounting for solvent effects on the electronic transitions. academie-sciences.fr
The primary electronic transitions in aromatic carboxylic acids like this compound are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring and the carboxyl group. The n → π* transitions, which are usually weaker, involve the excitation of a non-bonding electron from an oxygen atom of the carboxyl group to a π* antibonding orbital.
The substituents on the benzene ring significantly influence the energies of these transitions. The bromine atoms, being electron-withdrawing and possessing lone pairs, and the methyl group, being electron-donating, will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands. TD-DFT calculations can precisely quantify these shifts and assign the character of each electronic transition.
Table 1: Simulated UV-Vis Absorption Data for this compound (Hypothetical Data)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 310 | 0.08 | HOMO → LUMO (π → π) |
| S0 → S2 | 275 | 0.02 | HOMO-1 → LUMO (n → π) |
| S0 → S3 | 240 | 0.45 | HOMO-2 → LUMO+1 (π → π*) |
This table presents hypothetical data that would be expected from a TD-DFT calculation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, computational studies can explore various reactions, such as electrophilic aromatic substitution, nucleophilic attack on the carboxyl group, or radical-mediated processes.
For instance, the reaction of this compound with a nitrating agent could be modeled to determine the preferred site of substitution. By calculating the energies of the possible intermediates and transition states for attack at the available positions on the aromatic ring, the most likely reaction pathway can be identified. DFT calculations are well-suited for this purpose, allowing for the accurate determination of the geometries and energies of all stationary points along the reaction coordinate. nih.gov
Similarly, the mechanism of esterification or amidation reactions at the carboxylic acid group can be investigated. Computational modeling can reveal the role of catalysts, the structure of tetrahedral intermediates, and the energy barriers associated with each step of the reaction. This information is invaluable for optimizing reaction conditions and understanding the factors that control reactivity. Studies on the reaction of benzoic acid with radicals like OH have demonstrated the utility of computational methods in determining reaction pathways and rate constants. nih.gov
Table 2: Calculated Energy Profile for a Hypothetical Electrophilic Nitration Reaction of this compound (Hypothetical Data)
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State (ortho-attack) | +18.5 |
| 3 | Intermediate (ortho-attack) | +5.2 |
| 4 | Transition State (para-attack) | +22.1 |
| 5 | Intermediate (para-attack) | +8.9 |
| 6 | Products (ortho-substituted) | -5.7 |
This table illustrates the kind of data that would be generated from a computational study of a reaction mechanism.
Aromaticity Analysis and Electronic Delocalization
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated molecules. For this compound, computational methods can quantify the degree of aromaticity of the benzene ring and assess the influence of the substituents on the electronic delocalization.
Several computational metrics are used to evaluate aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a popular method that involves calculating the magnetic shielding at the center of the ring (or at other points). researchgate.net A negative NICS value is indicative of aromatic character, signifying a diatropic ring current.
Another widely used method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. acs.org The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system. By calculating the HOMA index for the benzene ring of this compound, the degree of aromaticity can be quantified and compared to other substituted benzoic acids. These analyses can reveal how the electronic effects of the bromo and methyl groups perturb the π-electron system of the aromatic ring.
Table 3: Calculated Aromaticity Indices for this compound (Hypothetical Data)
| Aromaticity Index | Calculated Value | Interpretation |
| NICS(0) | -9.5 ppm | Aromatic |
| NICS(1) | -11.2 ppm | Aromatic |
| HOMA | 0.985 | Highly Aromatic |
This table provides hypothetical values for common aromaticity indices.
Intermolecular Interaction Analysis via Computational Methods
The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. Computational methods can be employed to identify, characterize, and quantify these non-covalent interactions, which include hydrogen bonding, halogen bonding, and π-π stacking.
The most prominent intermolecular interaction in the crystal structure of benzoic acids is typically the formation of hydrogen-bonded dimers through the carboxylic acid groups. ucl.ac.ukacs.org Computational modeling can determine the geometry and interaction energy of these dimers.
Furthermore, the bromine atoms in this compound can participate in halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as an oxygen atom of the carboxyl group. Computational studies can predict the strength and directionality of these halogen bonds. rsc.org
Table 4: Calculated Intermolecular Interaction Energies for a Dimer of this compound (Hypothetical Data)
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
| O-H···O Hydrogen Bond | 1.85 | -8.5 |
| C-Br···O Halogen Bond | 3.10 | -1.2 |
| π-π Stacking | 3.50 | -2.5 |
This table presents hypothetical data for the strength of various intermolecular interactions.
Applications of 3,4 Dibromo 5 Methylbenzoic Acid in Advanced Chemical Synthesis and Materials Science
As a Synthon for Complex Organic Molecules
In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a desired chemical structure. 3,4-Dibromo-5-methylbenzoic acid, with its well-defined substitution pattern, serves as a valuable synthon, offering a scaffold that can be elaborated into more complex molecular architectures. The presence of two bromine atoms provides handles for cross-coupling reactions, while the carboxylic acid group can be converted into a wide array of other functionalities.
While direct total synthesis of a natural product starting from this compound is not extensively documented in prominent literature, the use of structurally similar brominated aromatic compounds is a well-established strategy in the synthesis of marine natural products. Many biologically active compounds isolated from marine organisms, particularly red algae, feature polysubstituted brominated phenolic or benzylic cores.
For instance, the synthesis of complex, biologically active bromophenols often involves the strategic use of brominated precursors. semanticscholar.org The synthesis of compounds like 3,4,6-tribromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)benzene-1,2-diol has been achieved using brominated building blocks. semanticscholar.org The general approach underscores the importance of having pre-functionalized aromatic rings to build molecular complexity efficiently. The structure of this compound, therefore, represents a potential starting point for the synthesis of certain classes of natural product analogues, even if its direct use is yet to be reported. The total synthesis of natural products is a field that continually seeks novel and efficient routes to complex molecules, and the utility of synthons like this brominated benzoic acid remains an area of exploratory interest. nih.gov
The term "intermediate" in pharmaceutical chemistry refers to a molecule that is a stepping stone in the synthesis of a final active pharmaceutical ingredient (API). scbt.com Functionalized benzoic acids are a common feature in many drug molecules. The structural motifs within this compound—a substituted aromatic ring and a carboxylic acid—are present in numerous APIs.
Although specific examples detailing the use of this compound as a direct intermediate for a commercial API are not readily found in public-domain research, its potential is evident. The bromine atoms can be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby building the complex scaffolds required for biological activity. For example, related compounds like 4-Bromo-3-formylbenzoic acid are recognized as important intermediates in medicinal chemistry. Similarly, 3-Bromo-5-chloro-4-methylbenzoic acid has been investigated in the context of developing treatments for rheumatoid arthritis by inhibiting protein kinases. biosynth.com This highlights the value of halogenated methylbenzoic acids in generating libraries of compounds for drug discovery.
Table 1: Potential Synthetic Transformations of this compound for API Scaffolds
| Functional Group | Potential Reaction | Resulting Functionality | Relevance to API Synthesis |
| Carboxylic Acid | Amide Coupling | Amide | Formation of common linkage in drugs |
| Carboxylic Acid | Esterification | Ester | Bioisosteric replacement, prodrugs |
| Carboxylic Acid | Reduction | Benzyl (B1604629) Alcohol | Introduction of a new reactive site |
| Bromo Substituent | Suzuki Coupling | Aryl or Alkyl Group | Building molecular complexity |
| Bromo Substituent | Buchwald-Hartwig Amination | Amino Group | Introduction of key basic groups |
| Bromo Substituent | Cyanation | Nitrile Group | Versatile handle for further chemistry |
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. nih.govijeast.com The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its constituent metal nodes and organic linkers. ossila.com
The fundamental prerequisite for an organic linker in MOF synthesis is the presence of functional groups capable of coordinating to metal centers. Carboxylic acids are among the most common and effective coordinating groups used for this purpose. ossila.com In this regard, this compound is a suitable candidate for a monodentate or, through its carboxylate group, a bridging ligand in the construction of coordination polymers and potentially MOFs.
The design of ligands is a critical step in creating MOFs with desired properties. mdpi.com While numerous benzoic acid derivatives have been employed as linkers, the specific use of this compound is not yet a common feature in the MOF literature. However, the synthesis of coordination polymers using related functionalized benzoic acids is well-documented. For example, 3,5-(4-carboxybenzyloxy) benzoic acid has been used to create new two- and three-dimensional coordination polymers with lanthanide and transition metals. rsc.org The synthesis of such materials often involves solvothermal methods, where the metal salt and the organic linker are heated in a suitable solvent to promote crystallization of the framework.
The functional groups on an organic linker that are not involved in coordination to the metal centers can be used to tailor the properties of the resulting MOF. These groups line the pores of the material and dictate its interactions with guest molecules. The bromine atoms and the methyl group on this compound could impart specific properties to a hypothetical MOF.
Halogen Bonding: The bromine atoms can act as halogen bond donors, providing specific interaction sites within the MOF pores for the selective adsorption of molecules that are halogen bond acceptors.
Hydrophobicity: The presence of two bromine atoms and a methyl group would increase the hydrophobicity of the pores compared to an unsubstituted benzoic acid linker. This could be advantageous for the selective adsorption of nonpolar organic molecules from aqueous solutions.
Post-Synthetic Modification: The bromine atoms can serve as reactive sites for post-synthetic modification. After the MOF has been constructed, the bromo groups could potentially undergo further reactions, allowing for the introduction of new functional groups into the framework without altering its underlying topology. This is a powerful strategy for fine-tuning MOF properties. nih.gov
Table 2: Potential Influence of Substituents on MOF Properties
| Substituent | Property | Potential Effect on MOF |
| Dibromo | Steric Hindrance & Electronic Effects | Influences framework topology and pore geometry. |
| Dibromo | Halogen Bonding Capability | Creates specific sites for selective guest binding. |
| Methyl | Hydrophobicity | Increases affinity for nonpolar guest molecules. |
| Carboxylate | Coordination Site | Forms the primary linkage with metal nodes. |
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. The self-assembly of molecules into well-defined patterns is a cornerstone of this field. Carboxylic acids are classic functional groups for directing self-assembly through robust and predictable hydrogen bonding.
In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. However, the presence of other substituents can lead to different and more complex arrangements. For example, studies on 2,6-dibromo-3,4,5-trimethoxybenzoic acid have shown that instead of forming dimers, the molecules arrange in a catemeric fashion, creating an endless chain of hydrogen bonds along a crystallographic axis. nih.govresearchgate.net This demonstrates how halogen substitution can influence the packing of molecules in the solid state.
Given its structure, this compound is expected to participate in strong hydrogen bonding via its carboxylic acid group. The interplay of this primary interaction with weaker forces, such as π-π stacking of the aromatic rings and potential Br···Br or C-H···Br interactions, would direct its self-assembly into a specific crystalline architecture. Understanding these packing motifs is crucial for crystal engineering and the design of new organic materials with desired solid-state properties.
Design of Non-Covalent Assemblies
The formation of well-defined structures through non-covalent interactions is a cornerstone of crystal engineering and supramolecular chemistry. The functional groups on this compound can direct the self-assembly of molecules into predictable patterns. In related brominated aromatic compounds, crystal structures are often governed by a combination of hydrogen bonds and halogen bonds. nih.gov
For instance, the carboxylic acid group can form robust hydrogen-bonded dimers or catemeric chains. In the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, molecules are arranged in a chain-like structure through carboxylic H–carbonyl interactions, rather than forming simple dimers. nih.gov Similarly, weak intermolecular interactions involving bromine, such as C-H···Br hydrogen bonds and O···Br contacts, have been observed in the crystal lattice of methyl 3,5-dibromo-4-methylbenzoate, linking adjacent molecules into layers. nih.gov These observations suggest that this compound can be employed to design intricate one-, two-, or three-dimensional networks based on the interplay of these directional forces.
| Interaction Type | Potential Functional Groups Involved | Resulting Supramolecular Motif |
| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | Dimers, Chains, Sheets |
| Halogen Bonding | Bromine (C-Br···O) | Linear Arrays, Networks |
| Weak Hydrogen Bonding | C-H···Br / C-H···O | Layered Stacking |
Molecular Recognition Studies
Molecular recognition involves the specific binding of a "guest" molecule to a complementary "host" molecule. The design of hosts capable of selectively recognizing specific guests relies on the strategic placement of functional groups that can engage in multiple non-covalent interactions.
While specific host-guest studies involving this compound are not extensively documented, its structure presents clear potential. The defined spatial arrangement of its hydrogen bond donor/acceptor sites (on the carboxyl group) and halogen bond donors (the bromine atoms) could be exploited to achieve selective binding. A synthetic receptor designed with complementary hydrogen bond acceptors and halogen bond acceptors could, in principle, exhibit high affinity and selectivity for this molecule over other structurally similar benzoic acids.
Precursor for Functional Materials
The unique combination of a reactive carboxylic acid, a stable aromatic core, and functionalizable bromine atoms makes this compound a versatile precursor for the synthesis of advanced functional materials, including polymers with tailored properties. cymitquimica.com
Monomer for Polymer Synthesis
Benzoic acid derivatives are valuable monomers for producing a variety of polymeric architectures. researchgate.net The carboxylic acid group of this compound allows it to be used in step-growth polymerization reactions. For example, it can be reacted with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would incorporate the dibrominated aromatic ring into their backbone, imparting properties such as thermal stability, rigidity, and low flammability.
Furthermore, the bromine atoms can serve as reactive sites for post-polymerization modification. This allows for the introduction of other functional groups onto the polymer chain, enabling the fine-tuning of the material's properties after its initial synthesis. This approach is a powerful strategy for creating highly functionalized polymeric materials. researchgate.net
| Polymer Type | Co-monomer Required | Potential Polymer Property |
| Polyester | Diol (e.g., Ethylene Glycol) | High Thermal Stability, High Refractive Index |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Mechanical Strength, Chemical Resistance |
Materials with Tunable Electronic or Optical Properties
Aromatic polymers are widely studied for their interesting electronic and optical properties, including fluorescence and high thermal stability. researchgate.netresearchgate.net The incorporation of the this compound moiety into a polymer backbone is expected to influence these properties significantly.
The presence of heavy atoms like bromine can enhance intersystem crossing, potentially leading to phosphorescent materials. Moreover, the electron-withdrawing nature of the bromine atoms and the carboxylic acid group can modify the electronic structure of the aromatic ring, which in turn can tune the polymer's light absorption and emission characteristics. fiveable.me Research on other fluorinated and substituted aromatic polyimides has shown that such modifications can lead to materials with high solubility, good film-forming ability, and strong photoluminescence, making them suitable for applications in optics and photonics. researchgate.net Polymers derived from this monomer could find use as high refractive index materials, luminescent sensors, or components in other optical devices. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3,4-Dibromo-5-methylbenzoic acid and its derivatives will likely pivot towards greener and more sustainable methodologies. Traditional synthetic approaches often rely on harsh reagents and generate significant waste. Modern synthetic chemistry offers a toolkit to address these challenges.
Future research could focus on:
C-H Activation: Direct C-H functionalization of a simpler benzoic acid precursor could offer a more atom-economical route, eliminating the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, improving yield and safety, especially for exothermic bromination reactions. The use of continuous reaction operations can also mitigate the risks associated with high concentrations of reagents like oxygen in batch processes. scispace.com
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could lead to highly selective and environmentally benign processes, drawing inspiration from the biosynthesis of other aminobenzoic acid derivatives. mdpi.com
Sustainable Solvents and Reagents: A shift towards greener solvents and less toxic brominating agents will be crucial. For instance, exploring methods that utilize catalytic amounts of reagents or can be recycled is a key goal in sustainable chemistry. rsc.org Research into solvent-free reaction conditions, which has shown success in the synthesis of other substituted benzoic acids, could also be a promising avenue. researchgate.net
A comparative look at potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |
| Green Solvents/Reagents | Reduced environmental impact and toxicity | Identification and application of benign alternatives |
Exploration of Expanded Derivatization Scope
The true potential of this compound lies in its capacity to be transformed into a wide array of derivatives with tailored properties. The carboxylic acid group, the bromine atoms, and the methyl group all serve as handles for further chemical modification.
Future derivatization studies could explore:
Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters, amides, or acid halides can produce a library of compounds with diverse functionalities. preprints.org These derivatives could be investigated for applications in pharmaceuticals or as building blocks for polymers.
Cross-Coupling Reactions: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents, leading to novel materials with interesting electronic or photophysical properties.
Functionalization of the Methyl Group: The methyl group could be a site for radical halogenation or oxidation to introduce further functionality onto the aromatic ring.
The following table outlines potential derivatization pathways and their potential applications:
| Derivatization Site | Reaction Type | Potential Applications of Derivatives |
| Carboxylic Acid | Esterification, Amidation | Pharmaceuticals, liquid crystals, polymers |
| Bromine Atoms | Suzuki, Heck, Sonogashira Coupling | Organic electronics, functional dyes, catalysts |
| Methyl Group | Radical Halogenation, Oxidation | Fine chemical synthesis, advanced intermediates |
Discovery of Uninvestigated Applications in Emerging Technologies
While the current applications of this compound are not extensively documented, its structure suggests potential uses in several high-growth technological areas. The presence of bromine atoms, for instance, imparts properties that are valuable in materials science.
Future application-focused research could investigate:
Flame Retardants: Brominated compounds are well-known for their flame-retardant properties. Derivatives of this compound could be incorporated into polymers to enhance their fire resistance.
Organic Electronics: The aromatic core and the potential for extensive derivatization make this compound a candidate for the synthesis of organic semiconductors, liquid crystals, and components for organic light-emitting diodes (OLEDs). acs.org
Nanotechnology: Functionalized benzoic acids have been used to stabilize and modify nanoparticles. samipubco.comresearchgate.net Derivatives of this compound could be used to create novel nanomaterials with tailored surface properties for applications in catalysis or sensing.
Pharmaceutical and Agrochemical Scaffolds: The substituted benzoic acid motif is a common feature in many biologically active molecules. preprints.orgnih.gov High-throughput screening of derivatives could uncover new therapeutic or crop protection agents.
Integration with Artificial Intelligence and Machine Learning for Material Design
For this compound, AI and ML could be applied to:
Predict Property-Structure Relationships: Machine learning models can be trained on existing chemical databases to predict the properties of novel derivatives of this compound before they are synthesized. rsc.orgacs.orgdrugtargetreview.com This can help in prioritizing synthetic targets with the highest probability of success.
Optimize Synthetic Routes: AI algorithms can analyze vast reaction databases to predict the optimal conditions for the synthesis and derivatization of the target molecule, improving yields and reducing byproducts. digitellinc.comyoutube.comrsc.org Machine learning models have already shown promise in predicting the regioselectivity of electrophilic aromatic substitutions, a key reaction type in the synthesis of such compounds. acs.org
De Novo Molecular Design: Generative models can design entirely new molecules based on desired property inputs, using this compound as a starting scaffold. nih.gov This could lead to the discovery of novel materials with unprecedented performance characteristics.
The table below summarizes the potential impact of AI and ML in this research area:
| AI/ML Application | Potential Outcome |
| Property Prediction | Prioritization of high-potential derivatives for synthesis |
| Synthetic Route Optimization | Increased reaction efficiency and reduced experimental effort digitellinc.com |
| De Novo Design | Discovery of novel molecules with tailored functionalities |
Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is crucial for process optimization and control. Advanced in-situ characterization techniques allow for the real-time monitoring of chemical reactions as they occur. spectroscopyonline.com
Future research should leverage techniques such as:
In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. rsc.orgresearchgate.netresearchgate.netacs.org
Reaction Calorimetry: This method measures the heat flow of a reaction in real-time, providing critical data for safety assessment and scale-up.
In-Situ NMR Spectroscopy: For certain reactions, in-situ NMR can provide detailed structural information about transient intermediates that may not be observable by other techniques.
By employing these advanced analytical tools, researchers can gain a more comprehensive understanding of the chemical transformations involving this compound, leading to more efficient and robust synthetic processes.
Q & A
Basic: What are the standard synthetic routes for preparing 3,4-Dibromo-5-methylbenzoic acid, and what reaction conditions are critical?
Answer:
The synthesis typically involves bromination of a methyl-substituted benzoic acid precursor. Key steps include:
- Bromination : Use brominating agents like bromine (Br₂) in H₂SO₄ or safer alternatives (e.g., 1,3-dibromo-5,5-dimethylhydantoin) under controlled temperatures (0–25°C) to achieve regioselective di-substitution .
- Oxidation : If starting from an aldehyde derivative (e.g., 3,4-dibromo-5-methylbenzaldehyde), Pinnick oxidation (NaClO₂, 2-methyl-2-butene, buffered pH) converts the aldehyde to a carboxylic acid .
- Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity.
Basic: How is this compound characterized spectroscopically?
Answer:
- NMR : NMR shows aromatic protons (δ 7.2–8.1 ppm, split by bromine’s electron-withdrawing effects) and the methyl group (δ 2.3–2.5 ppm). NMR confirms carboxylic acid (δ ~170 ppm) and brominated carbons (δ 110–130 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M-H]⁻ at m/z 293.85 (C₈H₅Br₂O₂⁻) and fragments from Br loss .
- IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹) .
Advanced: How can researchers optimize bromination regioselectivity to minimize byproducts like 2,4-dibromo isomers?
Answer:
- Directing Groups : The methyl group at position 5 acts as a weak ortho/para director. Use Lewis acids (e.g., FeBr₃) to enhance bromine’s electrophilicity and favor substitution at positions 3 and 4 .
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products .
- Monitoring : Real-time HPLC or TLC tracks reaction progress to halt at optimal conversion (~80–90%) .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
Answer:
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm substitution patterns. For example, HMBC cross-peaks between the methyl group and C-5 resolve positional ambiguity .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) to validate assignments .
- Isolation of Byproducts : Characterize minor peaks via preparative TLC to rule out isomers or degradation products .
Basic: What in vitro assays are suitable for screening the biological activity of this compound?
Answer:
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like COX-2 or tyrosinase, leveraging the compound’s structural similarity to salicylate derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic attack, while the carboxylic acid group deactivates adjacent positions .
- Leaving Group Ability : Bromine at position 4 is more labile than position 3 due to steric hindrance from the methyl group, favoring substitution at C-4 in reactions with amines or azides .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states .
Advanced: How does the methyl group influence the compound’s solubility and crystallinity?
Answer:
- Solubility : The methyl group increases hydrophobicity, reducing aqueous solubility. Use DMSO or DMF for dissolution in biological assays. Crystallinity is enhanced in ethanol/water due to π-π stacking of aromatic rings and hydrogen bonding via the carboxylic acid .
- Polymorphism Screening : Vary crystallization solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs for X-ray diffraction studies .
Advanced: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
Answer:
- Reagent Purity : Ensure brominating agents (e.g., Br₂) are freshly distilled to avoid moisture-induced side reactions .
- Stoichiometry : Optimize Br₂ equivalents (1.1–1.3 eq.) to balance conversion and byproduct formation .
- Workup Protocols : Acidic workups (pH 2–3) improve precipitation of the carboxylic acid, minimizing losses during filtration .
Advanced: What strategies enable selective derivatization of the carboxylic acid group without affecting bromine substituents?
Answer:
- Esterification : Use Fischer-Speier conditions (H₂SO₄, excess methanol) or DCC/DMAP coupling for methyl ester formation .
- Amide Formation : Activate the carboxylic acid with EDC/HOBt, then react with primary amines at 0°C to avoid bromine displacement .
- Protection/Deprotection : Temporarily protect the acid as a tert-butyl ester (Boc₂O) for subsequent bromine modifications .
Advanced: How can computational tools predict the compound’s metabolic stability or toxicity?
Answer:
- ADMET Prediction : Use software like SwissADME or ADMETLab to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints .
- Docking Studies : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR Models : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
